molecular formula C20H24N2O2 B4995040 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol

Cat. No. B4995040
M. Wt: 324.4 g/mol
InChI Key: LTFLIVFKVNIORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol, also known as DM-PPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol acts as an antioxidant by scavenging free radicals and reactive oxygen species, which are known to cause oxidative damage to biological molecules. This compound also exhibits excellent metal chelating properties, which make it an effective probe for the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit excellent antioxidant properties in various biological systems, including in vitro and in vivo models. It has also been found to be non-toxic and has no adverse effects on the physiological functions of cells and tissues.

Advantages and Limitations for Lab Experiments

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol has several advantages for use in lab experiments. It is easy to synthesize, highly pure, and exhibits excellent antioxidant and metal chelating properties. However, one limitation of this compound is that it can interfere with the activity of some enzymes, which may affect the results of certain experiments.

Future Directions

There are several future directions for the research and development of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol. One potential application is its use as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, this compound can be further modified to improve its metal chelating properties, which may lead to the development of more effective metal ion probes. Further research is also needed to investigate the potential side effects of this compound and to optimize its use in various biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits excellent antioxidant and metal chelating properties and has been investigated for its potential use as a fluorescent probe and therapeutic agent. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in various biological systems.

Synthesis Methods

The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol involves the reaction of 5,6-dimethyl-1H-benzimidazole with 2,6-dimethylphenol in the presence of a base and a dehydrating agent. The resulting product is then treated with propanol to obtain this compound in high yield and purity.

Scientific Research Applications

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields of science. It has been found to possess excellent antioxidant properties and has been used as an antioxidant in various biological systems. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of various metal ions.

properties

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-13-6-5-7-14(2)20(13)24-11-17(23)10-22-12-21-18-8-15(3)16(4)9-19(18)22/h5-9,12,17,23H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFLIVFKVNIORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C=NC3=C2C=C(C(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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